

# Gsk3-IN-3 In Vitro Assay: Application Notes and Protocols

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## Compound of Interest

Compound Name: Gsk3-IN-3

Cat. No.: B10855092

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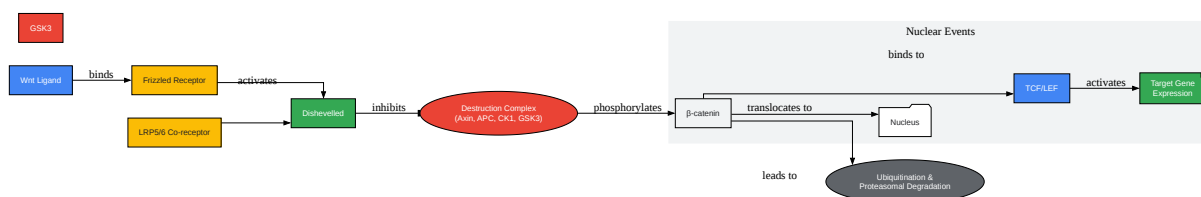
## Introduction

Glycogen Synthase Kinase 3 (GSK3) is a ubiquitously expressed serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including glycogen metabolism, cell development, gene transcription, and neuronal function. Its dysregulation has been implicated in various pathologies such as neurodegenerative diseases, bipolar disorder, and diabetes.

**Gsk3-IN-3** is a known inhibitor of GSK3, and this document provides a detailed protocol for its characterization using an in vitro kinase assay.

## Signaling Pathway

GSK3 is a key downstream regulator in multiple signaling pathways. One of the most well-characterized is the Wnt/ $\beta$ -catenin pathway. In the absence of a Wnt signal, GSK3 is part of a destruction complex that phosphorylates  $\beta$ -catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Upon Wnt binding to its receptor, this complex is disassembled, leading to the stabilization and nuclear translocation of  $\beta$ -catenin, where it activates target gene expression.



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Caption: The Wnt/β-catenin signaling pathway.

## Quantitative Data

The inhibitory activity of **Gsk3-IN-3** and other common GSK3 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC<sub>50</sub>).

Inhibitor	IC <sub>50</sub> (μM)	Notes
Gsk3-IN-3	3.01	Non-ATP and non-substrate competitive.
SB-216763	0.034	ATP-competitive inhibitor.
CHIR-99021	0.0067	Highly potent and selective ATP-competitive inhibitor.
Tideglusib	0.060	Irreversible, non-ATP competitive inhibitor.
Kenpaullone	0.15	ATP-competitive inhibitor.

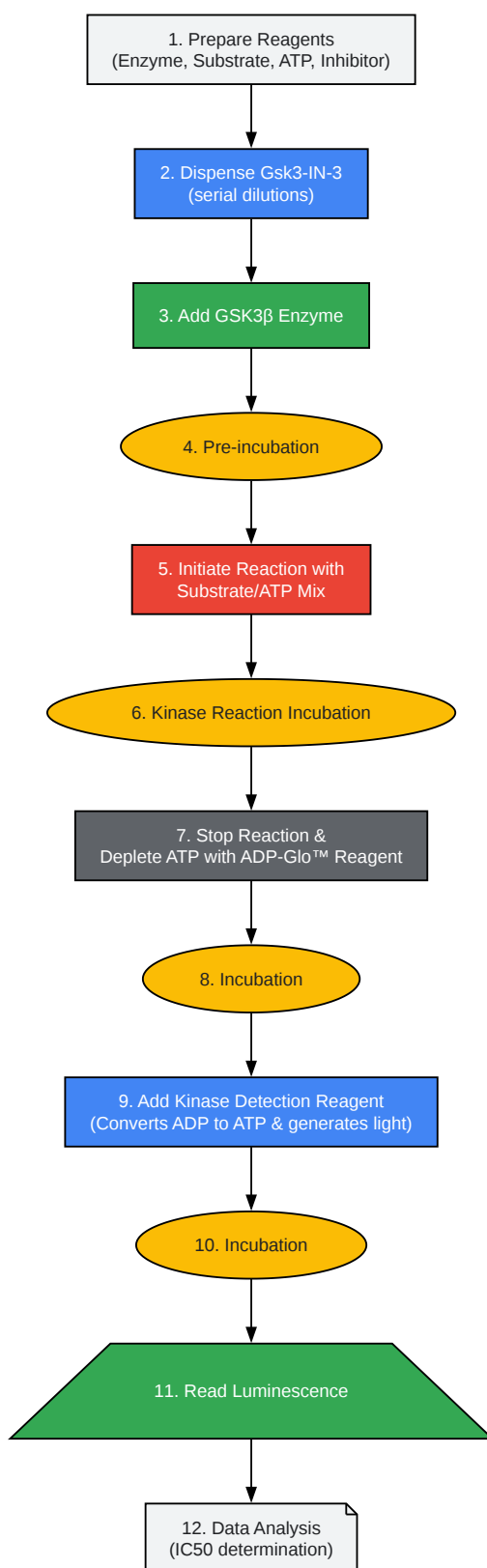
# Experimental Protocol: In Vitro GSK3 $\beta$ Kinase Assay using ADP-Glo™

This protocol describes the determination of the IC<sub>50</sub> value of **Gsk3-IN-3** for GSK3 $\beta$  using the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

## Materials and Reagents

- Recombinant human GSK3 $\beta$  enzyme
- GSK3 substrate peptide (e.g., YRRAAVPPSPSLSRHSSPHQ(pS)EDEEE)
- **Gsk3-IN-3**
- ATP
- ADP-Glo™ Kinase Assay Kit (Promega)
- Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA)
- DMSO
- White, opaque 96-well or 384-well plates

## Experimental Workflow



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